Elaidic Acid-d17 is a deuterated form of elaidic acid, which is a trans fatty acid derived from oleic acid. Its chemical formula is with a molecular weight of approximately 299.56 g/mol. This compound is primarily used as an internal standard for the quantification of elaidic acid in various analytical techniques, such as gas chromatography and liquid chromatography coupled with mass spectrometry. The presence of deuterium (D) isotopes enhances the sensitivity and accuracy of these measurements by providing distinct mass signatures.
Elaidic Acid-d17 is synthesized from natural sources or through chemical modification of oleic acid, which can be derived from plant oils. It is commercially available from various suppliers, including Cayman Chemical and Larodan Research Grade Lipids, where it is provided in high purity (>99%) and typically stored in solid form at low temperatures to maintain stability .
Elaidic Acid-d17 falls under the category of deuterated fatty acids and esters. It is classified as a saturated fatty acid due to its structure, which contains no double bonds between carbon atoms when considering the deuterated positions.
The synthesis of Elaidic Acid-d17 involves multiple steps, primarily focusing on the incorporation of deuterium into the fatty acid structure. Common methods include:
The synthesis typically requires precise control over reaction conditions to ensure high yields and purity. Analytical techniques such as gas chromatography-mass spectrometry are employed to monitor the progress and confirm the identity of the synthesized compound.
Elaidic Acid-d17 participates in various chemical reactions typical for fatty acids, including:
The reactions are often studied using chromatographic techniques to analyze product formation and reaction kinetics, providing insights into the reactivity and stability of Elaidic Acid-d17 under different conditions.
The mechanism of action for Elaidic Acid-d17 primarily relates to its role as an internal standard in analytical chemistry. When used in quantification assays, it helps normalize results by compensating for variations in sample preparation and instrument response.
The incorporation of Elaidic Acid-d17 into experimental designs allows for accurate quantification of endogenous elaidic acid levels in biological samples, facilitating studies on lipid metabolism and fatty acid profiles in various tissues .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
Elaidic Acid-d17 is primarily utilized in:
Deuterated fatty acids serve as essential internal standards in quantitative lipid analysis due to their near-identical chemical properties coupled with distinct mass differences from their endogenous counterparts. Elaidic Acid-d17 exemplifies this category, specifically designed as a quantitative internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methodologies. The compound's chemical structure—(E)-octadec-9-enoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid—features deuterium atoms predominantly positioned along the terminal methyl end and adjacent carbons, minimizing potential kinetic isotope effects that could alter metabolic behavior while providing a +17 atomic mass unit shift for analytical detection [7].
The application of Elaidic Acid-d17 follows the principle of isotope dilution mass spectrometry, where known quantities of the deuterated standard are spiked into biological samples prior to lipid extraction. This approach corrects for analyte losses during sample preparation and matrix-induced ionization suppression during mass spectrometric analysis. For elaidic acid quantification, the co-eluting endogenous (light) and deuterated (heavy) species generate distinct ion signals (e.g., m/z 282 vs. m/z 299 for molecular ions), enabling highly accurate ratio measurements. This precision is critical given: (1) the complex isobaric interference in lipidomes where numerous fatty acids share nominal masses, and (2) the low physiological concentrations of trans-fats in tissues despite significant dietary exposure [6] [7].
Table 1: Analytical Advantages of Elaidic Acid-d17 in Lipidomics
| Analytical Challenge | Solution via Elaidic Acid-d17 | Impact on Measurement |
|---|---|---|
| Matrix effects in extraction | Co-extraction with endogenous analogs | Corrects for variable recovery |
| Ion suppression in MS | Co-elution with identical retention time | Normalizes ionization efficiency |
| Low analyte concentration | High sensitivity via isotope dilution | Enables detection at trace levels |
| Structural isomer ambiguity | Selective monitoring of transition ions | Confirms specific elaidic acid identity |
Beyond quantification, deuterated standards facilitate dynamic metabolic studies. When administered in vitro or in vivo, Elaidic Acid-d17 enables tracking of incorporation kinetics into complex lipids, oxidative metabolism, and interaction with enzymatic pathways. This tracing capability revealed that elaidic acid incorporates preferentially into phospholipids and triglycerides while inhibiting Δ6-desaturase activity—a key enzyme in long-chain polyunsaturated fatty acid biosynthesis [6]. Such insights underscore how deuterated analogs bridge compositional lipidomics with functional metabolic investigations.
Elaidic Acid-d17 provides critical mechanistic insights into the pathological effects of industrially produced trans-fats, particularly regarding cancer promotion. Experimental studies employing this isotopologue have elucidated how elaidic acid, the most abundant trans-monounsaturated fatty acid in partially hydrogenated oils, enhances the metastatic potential of cancer cells. In colorectal cancer models, elaidic acid treatment significantly enhanced proliferation, invasion, and survival of cell lines (CT26 and HT29) compared to its cis-isomer oleic acid or vehicle controls. More critically, in vivo administration of elaidic acid (100 mg/kg) dose-dependently increased liver metastasis and expression of stemness factors (CD133, Oct4, nucleostemin) in tumor cells [2].
The deuterated form enables precise tracking of these mechanisms by permitting researchers to distinguish administered elaidic acid from other fatty acids within complex biological matrices. Using this approach, studies demonstrated that elaidic acid activates pro-metastatic signaling cascades—specifically Wnt and extracellular signal-regulated kinase 1/2 pathways—that drive epithelial-mesenchymal transition and invasion. Inhibition of these pathways abrogated elaidic acid-induced metastasis, confirming their functional role. Additionally, Elaidic Acid-d17 facilitated the discovery that trans-fats enrich cancer stem cell populations, as evidenced by increased sphere formation in treated cells and chemotherapy resistance. Spheres derived from elaidic acid-treated colorectal cancer cells exhibited larger sizes, higher proliferation rates, and increased resistance to 5-fluorouracil compared to oleic acid-treated controls [2].
Table 2: Key Mechanistic Insights Enabled by Elaidic Acid-d17 Studies
| Pathological Process | Experimental Findings | Signaling Pathways Involved |
|---|---|---|
| Cancer cell invasion | Enhanced migration through extracellular matrix | Matrix metalloproteinase activation via ERK1/2 |
| Stemness induction | Upregulation of CD133, Oct4, nucleostemin | Wnt/β-catenin signaling |
| Chemoresistance | Reduced 5-fluorouracil efficacy in spheres | Enhanced drug efflux transporters |
| Metastasis in vivo | Increased liver and peritoneal dissemination | Lipid raft-mediated signal transduction |
These findings resonate with clinical epidemiology. A comprehensive meta-analysis encompassing 46 studies determined that elevated dietary trans-fatty acid intake associates with a 26% increased risk of colorectal cancer (odds ratio 1.26; 95% confidence interval, 1.08–1.46) and a 49% increased risk of prostate cancer [5]. The concordance between isotope-guided mechanistic research and population-level data underscores the translational value of Elaidic Acid-d17 in contextualizing epidemiological observations through molecular pathology.
The research utility of Elaidic Acid-d17 must be contextualized within the century-long history of partially hydrogenated oils (PHOs) in the food supply. Partial hydrogenation technology, commercialized in the early 1900s, converts liquid vegetable oils into semi-solid fats by chemically adding hydrogen across double bonds. This process generates trans isomers of unsaturated fatty acids—predominantly elaidic acid (18:1 trans-9) from oleic acid—which provide desirable functional properties for processed foods but confer significant health risks [1] [8].
By the 2000s, extensive evidence established that industrial trans-fats increase low-density lipoprotein cholesterol while decreasing high-density lipoprotein cholesterol. Conservative estimates attributed approximately 30,000 annual premature deaths in the United States to trans-fat consumption [8]. This cardiovascular risk prompted regulatory action, including mandatory labeling of trans-fat content on packaged foods in 2006. However, a critical loophole permitted foods containing <0.5 grams per serving to claim "0 grams trans fat," creating consumer confusion. Analyses of top-selling packaged foods revealed that 9% still contained partially hydrogenated oils, with 84% of these products labeled as "0 grams trans fat" [3]. This regulatory gap allowed significant population-level exposure:
Figure: Prevalence of Partially Hydrogenated Oils in US Packaged Foods (2012)
Food Category % Products Containing PHOs Seasoned processed potatoes 50% Cookies 35% Crackers 31% Frozen entrees/sides 17% Bacon 0.4% Data source: CDC analysis of 4,340 top-selling US packaged foods [3]
Epidemiological shifts followed policy interventions. Prospective cohort studies incorporated into meta-analyses demonstrated that when trans-fat percentages decreased in populations, cardiovascular mortality rates declined concordantly. This inverse relationship between trans-fat exposure and health outcomes extended beyond cardiometabolic disease. The aforementioned meta-analysis of cancer risk confirmed positive associations for colorectal and prostate malignancies, with relative risks exceeding 1.25 [5]. These findings reflect the pervasive biological impact of trans-fats, extending beyond lipid metabolism to oncogenesis.
Globally, the World Health Organization now advocates for eliminating industrially produced trans-fats, estimating they cause over 278,000 annual deaths worldwide from coronary heart disease [9]. The REPLACE action package provides a roadmap for policy implementation, emphasizing either (1) mandatory limits of 2 grams industrially produced trans-fat per 100 grams total fat, or (2) outright bans on partially hydrogenated oils. This policy evolution—from unregulated use to phased elimination—illustrates how biochemical research (enabled by tools like Elaidic Acid-d17) informs public health decisions. Contemporary analytical techniques employing deuterated standards now monitor compliance with these regulations while investigating residual trans-fat exposure from non-PHO sources like high-temperature frying [3] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6